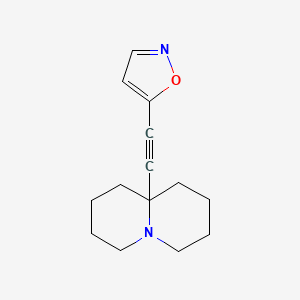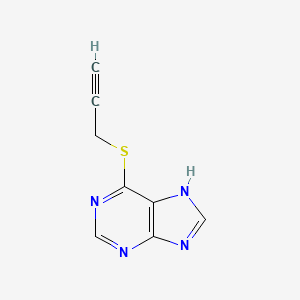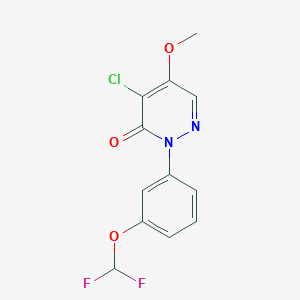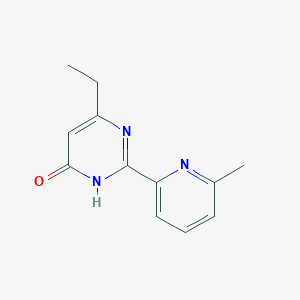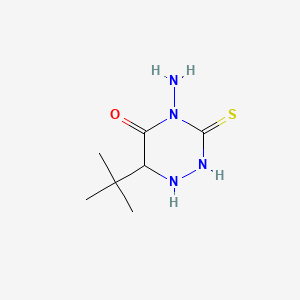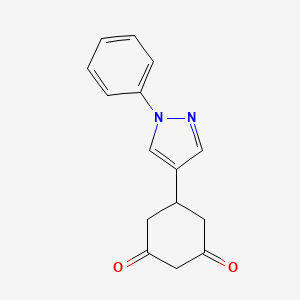
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with cyclohexane-1,3-dione. One common method is the Knoevenagel condensation, where the aldehyde and the dione react in the presence of a base such as piperidine in ethanol . The reaction conditions usually involve refluxing the mixture for several hours to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to make the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dione moiety to diols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution and nucleophiles (NH₃, OH⁻) for nucleophilic substitution are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives or substituted pyrazoles.
Wissenschaftliche Forschungsanwendungen
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its cytotoxic activity against cancer cell lines.
Industry: Potential use in the development of herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. For instance, in its role as a cytotoxic agent, it may inhibit key enzymes or disrupt cellular processes essential for cancer cell survival . The exact molecular pathways can vary depending on the specific application and target organism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(1-Phenyl-1H-pyrazole-4-yl)nicotinamide: Shares the pyrazole core but has a nicotinamide moiety instead of cyclohexane-1,3-dione.
2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione: A triketone herbicide with a similar cyclohexane-1,3-dione structure but different substituents.
Uniqueness
5-(1-Phenyl-1H-pyrazol-4-yl)cyclohexane-1,3-dione is unique due to its combination of a pyrazole ring with a cyclohexane-1,3-dione moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Eigenschaften
Molekularformel |
C15H14N2O2 |
|---|---|
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
5-(1-phenylpyrazol-4-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H14N2O2/c18-14-6-11(7-15(19)8-14)12-9-16-17(10-12)13-4-2-1-3-5-13/h1-5,9-11H,6-8H2 |
InChI-Schlüssel |
UKWIXTGOBZBPKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(=O)CC1=O)C2=CN(N=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


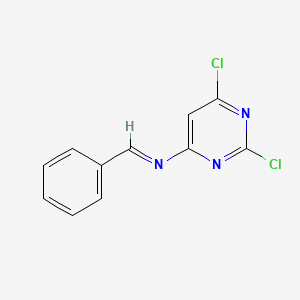
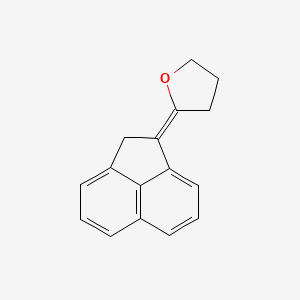
![(6R,6aS,8R,10S,10aR)-2-Hydroxy-6,6a,8,10-tetramethyl-5,6,6a,7,8,9,10,10a-octahydrobenzo[h]isoquinolin-1(2H)-one](/img/structure/B15212500.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(6-hydroxyhexylamino)pyrimidin-2-one](/img/structure/B15212515.png)
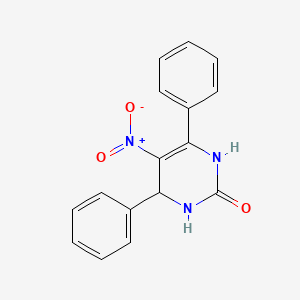
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] Acetate](/img/structure/B15212520.png)
![3-(5-chlorobenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B15212524.png)
